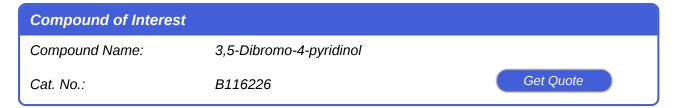


3,5-Dibromo-4-pyridinol molecular structure and weight

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An In-Depth Technical Guide to **3,5-Dibromo-4-pyridinol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for **3,5-Dibromo-4-pyridinol**. This compound belongs to the class of halogenated pyridinols, which are significant scaffolds in medicinal chemistry and drug design.

Molecular Structure and Properties

3,5-Dibromo-4-pyridinol, also known as 3,5-Dibromo-4-hydroxypyridine, is a heterocyclic compound with a pyridine ring substituted with two bromine atoms and a hydroxyl group. The presence of bromine atoms provides handles for further molecular functionalization through various cross-coupling reactions, making it a versatile intermediate in organic synthesis.[1] The pyridinol moiety can exist in a tautomeric equilibrium with its corresponding pyridone form.

Chemical Identifiers



Identifier	Value	
Molecular Formula	C5H3Br2NO	
Molecular Weight	252.89 g/mol	
CAS Number	25813-25-6[2], 141375-47-5[3][4]	
Synonyms	3,5-Dibromo-4-hydroxypyridine, 3,5- Dibromopyridin-4-ol, 4-Hydroxy-3,5- dibromopyridine, 3,5-dibromopyridin-4(1H)-one	

Note on CAS Number: Two CAS numbers are associated with this compound in various databases. The CAS number 25813-25-6 is listed in the FDA Global Substance Registration System.[2]

Physicochemical Properties

Property	Value	Source
Appearance	White to off-white solid	
Boiling Point	317.5 ± 37.0 °C (Predicted)	_
Density	2.228 ± 0.06 g/cm³ (Predicted)	-
рКа	6.47 ± 0.10 (Predicted)	_
Storage Temperature	2-8°C	-

Proposed Synthesis Protocol

While a specific detailed experimental protocol for the synthesis of **3,5-Dibromo-4-pyridinol** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for halogenation of pyridines and the synthesis of related compounds. A potential two-step synthesis starting from 4-Hydroxypyridine is outlined below.

Step 1: Bromination of 4-Hydroxypyridine

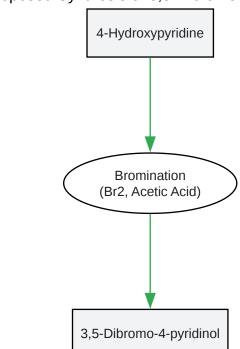


The direct bromination of 4-hydroxypyridine is expected to yield 3,5-dibromo-4-hydroxypyridine due to the activating effect of the hydroxyl group directing the electrophilic substitution to the ortho positions.

- Materials: 4-Hydroxypyridine, Bromine (Br2), Acetic Acid, Sodium hydroxide solution.
- Procedure:
 - Dissolve 4-Hydroxypyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
 - Cool the solution in an ice bath.
 - Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
 - Carefully pour the reaction mixture into ice-cold water to precipitate the product.
 - Neutralize the solution with a sodium hydroxide solution to precipitate any remaining product.
 - Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude **3,5**-**Dibromo-4-pyridinol**.
 - The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Proposed Synthesis Workflow





Proposed Synthesis of 3,5-Dibromo-4-pyridinol

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Caption: Proposed synthesis of **3,5-Dibromo-4-pyridinol** from 4-Hydroxypyridine.

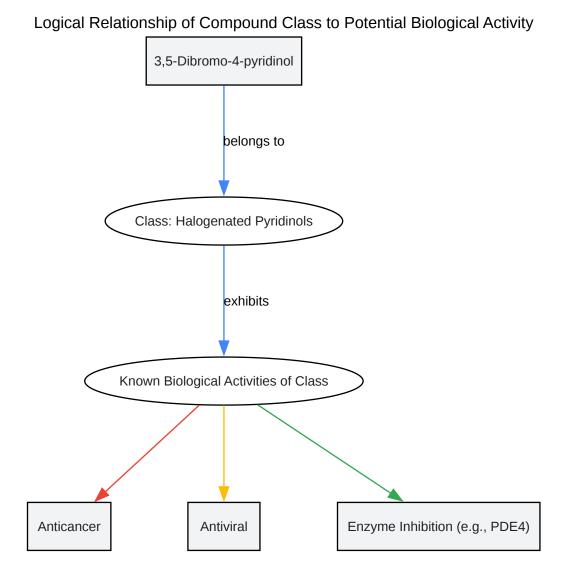
Potential Biological Activity and Signaling Pathways

Halogenated pyridinol scaffolds are of considerable interest in medicinal chemistry.[1] The pyridine ring is a common feature in numerous therapeutic agents, and the introduction of halogens and a hydroxyl group can modulate the biological properties of the molecule.[1] Pyridinols and their tautomeric pyridone forms are found in many natural products and have demonstrated a range of biological activities, including anticancer and antiviral properties.[1]

While specific studies on the signaling pathways directly affected by **3,5-Dibromo-4-pyridinol** are not extensively documented in the available literature, related pyridine-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain pyridine derivatives have been synthesized and tested as phosphodiesterase type 4 (PDE4) inhibitors, which is a target for treating asthma and COPD.[5][6] The biological activity of **3,5-Dibromo-4-pyridinol** would need to be determined through specific in vitro and in vivo studies.

Logical Relationship of Compound Class to Potential Activity





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Caption: Potential biological activities of **3,5-Dibromo-4-pyridinol** based on its chemical class.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3,5-Dibromo-4-pyridinol** are not readily available in the public domain. For definitive structural confirmation and characterization, it would be necessary to acquire this data on a synthesized and purified sample.

Conclusion



3,5-Dibromo-4-pyridinol is a halogenated pyridinol with potential applications in drug discovery and organic synthesis. This guide provides essential information on its molecular structure and physicochemical properties. A feasible synthetic route has been proposed to facilitate its preparation for further research. Future studies should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and exploration of its biological activities and potential signaling pathway interactions.

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